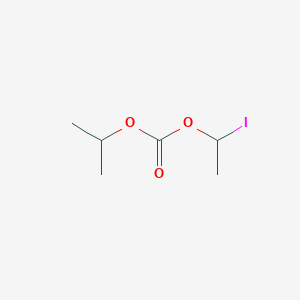![molecular formula C10H6N4O3 B1599707 [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 150454-82-3](/img/structure/B1599707.png)
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-
描述
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its wide range of applications in medicinal chemistry and pharmaceutical research .
作用机制
Target of Action
The primary target of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is DNA . The compound is known to intercalate DNA, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt the normal functioning of the DNA .
Biochemical Pathways
It is known that dna intercalation can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target
Result of Action
The result of the compound’s action is disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound has shown anti-proliferative effects in various cell lines, including HepG2, HCT-116, and MCF-7 cells .
Action Environment
The action of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules in the environment can potentially interact with the compound and affect its action
生化分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including adenosine receptors, which are pivotal in regulating numerous physiological processes. The compound acts as an antagonist to the adenosine A3 receptor, inhibiting its activity and thereby modulating inflammatory responses and cell proliferation . Additionally, it has been shown to interact with DNA, potentially leading to the inhibition of DNA synthesis and cell division .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- on cellular processes are profound. It influences cell signaling pathways, particularly those involving adenosine receptors, which play a role in inflammation and immune responses. The compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For instance, its interaction with adenosine receptors can result in the downregulation of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- exerts its effects through several mechanisms. It binds to the adenosine A3 receptor, acting as an antagonist and preventing the receptor’s activation by endogenous ligands. This inhibition can lead to reduced inflammatory responses and decreased cell proliferation . Additionally, the compound’s interaction with DNA suggests a mechanism of action involving the inhibition of DNA synthesis, which could be beneficial in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- have been observed to change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and reduced inflammatory responses
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active metabolites that may contribute to its pharmacological effects . Additionally, its interaction with adenosine receptors suggests potential effects on metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .
Transport and Distribution
The transport and distribution of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its interaction with transporters such as P-glycoprotein may influence its distribution and bioavailability, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, its presence in the cytoplasm suggests potential interactions with cytoplasmic proteins and enzymes, further contributing to its diverse biological effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), ethanol, methanol
Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学研究应用
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown activity against a range of pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound is investigated for its potential anticancer properties. Studies have shown that it can intercalate with DNA, inhibiting the proliferation of cancer cells . Additionally, it is explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain .
Industry
In the industrial sector, [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is used in the development of new materials with unique properties. Its derivatives are incorporated into polymers and coatings to enhance their performance and durability .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazoloquinoxaline derivative with similar biological activities but different structural features.
[1,2,4]Triazolo[3,4-b]quinoxaline: Known for its antimicrobial and antiviral properties, this compound has a different arrangement of the triazole and quinoxaline rings.
[1,2,3]Triazolo[1,5-a]quinoxaline: This compound has a similar core structure but differs in the position of the nitrogen atoms in the triazole ring.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- lies in its specific arrangement of the triazole and quinoxaline rings, which contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGNONSJATCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437551 | |
| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150454-82-3 | |
| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


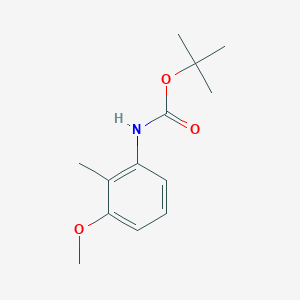
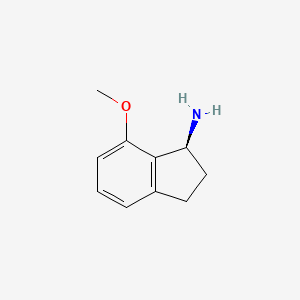



![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)

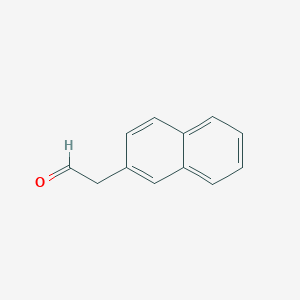
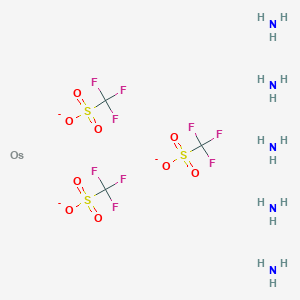


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
